molecular formula C9H5Cl2N B1626527 5,6-Dichloroquinoline CAS No. 606-42-8

5,6-Dichloroquinoline

Cat. No. B1626527
CAS RN: 606-42-8
M. Wt: 198.05 g/mol
InChI Key: IXZWQIGYOZINEI-UHFFFAOYSA-N
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Description

5,6-Dichloroquinoline is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. For instance, 2,6-Dichloroquinoline can be synthesized from 6-chloroquinoline . Another study mentions the synthesis of quinoline derivatives by the Gould–Jacobs reaction using an alternative method of constructing the pyridine ring from 3-chloroaniline .


Molecular Structure Analysis

The molecular structure of dichloroquinoline derivatives like 4,5-Dichloroquinoline and 2,6-Dichloroquinoline have been analyzed . The molecular formula for these compounds is C9H5Cl2N, and they have an average mass of 198.049 Da .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position . A typical reaction with a specific primary amine gives chloroquine in high yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of dichloroquinoline derivatives like 5,7-Dichloroquinoline have been analyzed . The melting point is 116-117 °C, the boiling point is 308.3±22.0 °C (Predicted), and the density is 1.407±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

  • Synthesis and Antimicrobial Properties : A study focused on synthesizing novel compounds based on 5,6-dichloroquinoline, demonstrating promising antimicrobial and antitubercular activities. Compounds synthesized showed significant inhibition against various bacterial strains, with some also exhibiting potent antifungal properties (Desai et al., 2014).
  • Novel Antimicrobial Agents Synthesis : Another study synthesized a series of compounds incorporating 5,6-dichloroquinoline, which displayed considerable antibacterial and antifungal activities against a range of pathogens (Desai et al., 2012).

Anticancer Potential

  • Cytotoxic Effects on Cancer Cells : Research has shown that derivatives of 5,6-dichloroquinoline, such as indolizino[2,3-g]quinoline-5,12-dione derivatives, have potential anticancer properties. These derivatives were synthesized and their structures confirmed through various analyses (Yanni, 1991).
  • Synthesis of Novel Compounds for Cancer Therapy : There has been exploration into the synthesis of novel compounds using 5,6-dichloroquinoline with potential application in cancer therapy. This includes compounds that inhibit key pathways in cancer cell proliferation (Kapadiya & Khunt, 2018).

Other Applications

  • Chemical Synthesis and Characterization : Studies have been conducted on the interaction of 5,6-dichloroquinoline with various compounds, leading to the synthesis of new chemical entities. These interactions and the resulting products have implications in different fields of chemistry (Kim et al., 2003).
  • Development of Chemosensors : Research into developing chemosensors using derivatives of 5,6-dichloroquinoline has been conducted. These chemosensors have potential applications in detecting specific metal ions in various environments (Prodi et al., 2001).

Safety And Hazards

Dichloroquinoline derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

Quinoline derivatives have diverse biological activities including anticancer activity . Therefore, novel quinoline derivatives may represent good candidates for further evaluations as anticancer agents . The availability of dichloroquinoline allowed alternative structural analogs of the 4-aminoquinoline type to be investigated, leading to the discovery of new drugs .

properties

IUPAC Name

5,6-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZWQIGYOZINEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512936
Record name 5,6-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloroquinoline

CAS RN

606-42-8
Record name 5,6-Dichloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FH CASE, S CATINO… - The Journal of Organic …, 1954 - ACS Publications
This investigation was undertaken to provide new chloro-1, 10-phenanthrolines which might have use in thedetection of Fe++ or Cu+, or which, in the form of their ferrous salts, might be …
Number of citations: 14 pubs.acs.org
MH Palmer - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
(1)(11)(111) groups (eg, I; R= Cl) gave predominantly the 7-isomer. meta-Directing groups (eg, I; R= NO,) gave both isomers, the 5-isomer being predominant. However, the normally …
Number of citations: 36 pubs.rsc.org
M Gordon, HJ Hamilton, C Adkins, J Hay… - Journal of …, 1967 - Wiley Online Library
Halogenation of quinoline and isoquinoline using an excess of aluminum chloride proceeds with extreme ease and in good yield (1). Also of intercst is the relatively simple pattern of …
Number of citations: 16 onlinelibrary.wiley.com
Y Jia, B Schroeder, Y Pfeifer, C Fröhlich… - Journal of Medicinal …, 2023 - ACS Publications
Carbapenem resistance mediated by metallo-β-lactamases (MBL) such as New Delhi metallo-β-lactamase-1 (NDM-1) has become a major factor threatening the efficacy of essential β-…
Number of citations: 1 pubs.acs.org
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter focuses on the quinolines and their derivatives. The quinoline bases occur along with the pyridine analogues in bone oil and coal tar. Quinoline and its …
Number of citations: 6 www.sciencedirect.com

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